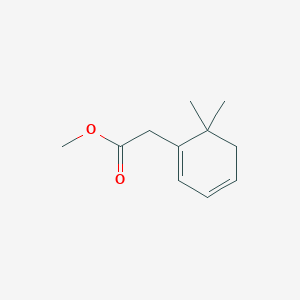
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which undergoes a series of reactions to introduce the acetic acid and methyl ester groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like the Diels-Alder cycloaddition.
Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexadiene: A simpler derivative without the acetic acid and methyl ester groups.
Cyclohexene: Another related compound with a different degree of unsaturation.
Cyclohexane: A fully saturated analog.
Uniqueness
1,3-Cyclohexadiene-1-acetic acid, 6,6-dimethyl-, methyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from its simpler analogs.
Properties
CAS No. |
1263283-71-1 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 2-(6,6-dimethylcyclohexa-1,3-dien-1-yl)acetate |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-5-4-6-9(11)8-10(12)13-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
LELILKXCEUTDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC=C1CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


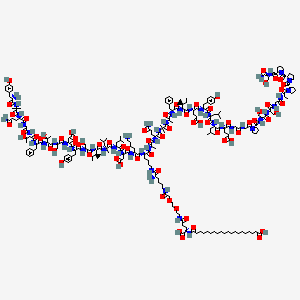
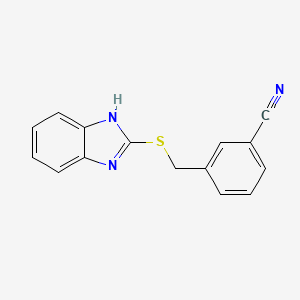
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
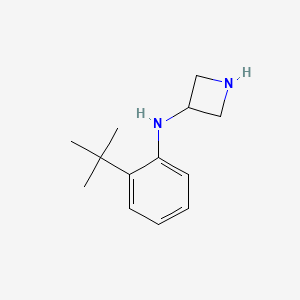
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
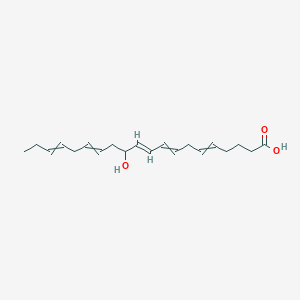
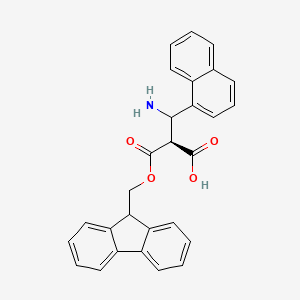
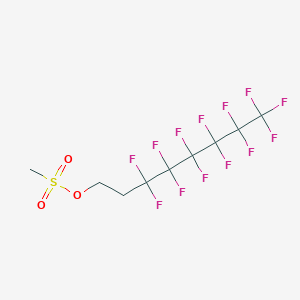
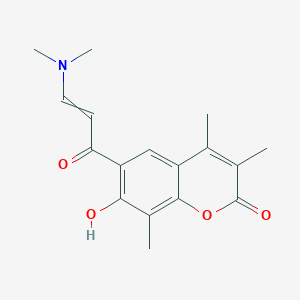
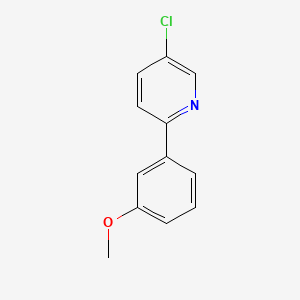
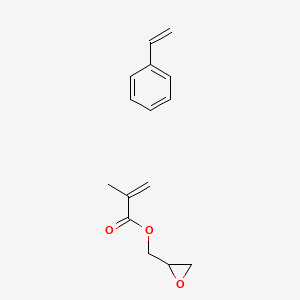
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

